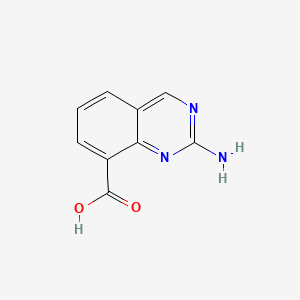
2-Aminoquinazoline-8-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Aminoquinazoline-8-carboxylic acid is a heterocyclic aromatic compound that belongs to the quinazoline family Quinazolines are known for their significant biological and pharmaceutical properties, making them valuable in medicinal chemistry
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-aminoquinazoline derivatives, including 2-aminoquinazoline-8-carboxylic acid, can be achieved through various methods. One efficient method involves the use of hydrochloric acid as a mediator in the [4+2] annulation reaction between N-benzyl cyanamides and 2-amino aryl ketones . Another approach includes the reaction of 2-aminobenzonitriles with N-benzyl cyanamides . These methods offer high yields and demonstrate the practicality of synthesizing 2-aminoquinazoline derivatives.
Industrial Production Methods: Industrial production methods for this compound are not extensively documented. the scalability of the aforementioned synthetic routes suggests potential for industrial application, particularly through the use of acid-mediated annulation reactions.
Chemical Reactions Analysis
Types of Reactions: 2-Aminoquinazoline-8-carboxylic acid undergoes various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen-containing functional groups or introduce hydrogen.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions:
Oxidation: Common reagents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Common reagents include sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄).
Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, alcohols).
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinazoline-8-carboxylic acid derivatives, while reduction may yield 2-aminoquinazoline derivatives with varying degrees of hydrogenation.
Scientific Research Applications
2-Aminoquinazoline-8-carboxylic acid has a wide range of scientific research applications, including:
Mechanism of Action
The mechanism of action of 2-aminoquinazoline-8-carboxylic acid involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to therapeutic effects such as anticancer or antibacterial activity . The exact molecular targets and pathways can vary depending on the specific derivative and its application.
Comparison with Similar Compounds
Quinazoline: A parent compound with a similar heterocyclic structure.
Quinazolinone: A derivative with a carbonyl group at the 4-position.
2-Aminoquinazoline: A closely related compound without the carboxylic acid group.
Uniqueness: 2-Aminoquinazoline-8-carboxylic acid is unique due to the presence of both an amino group and a carboxylic acid group on the quinazoline scaffold. This dual functionality allows for diverse chemical modifications and interactions, making it a valuable compound in various scientific research applications .
Properties
Molecular Formula |
C9H7N3O2 |
|---|---|
Molecular Weight |
189.17 g/mol |
IUPAC Name |
2-aminoquinazoline-8-carboxylic acid |
InChI |
InChI=1S/C9H7N3O2/c10-9-11-4-5-2-1-3-6(8(13)14)7(5)12-9/h1-4H,(H,13,14)(H2,10,11,12) |
InChI Key |
MKPMUKUAQUTMGV-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=CN=C(N=C2C(=C1)C(=O)O)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



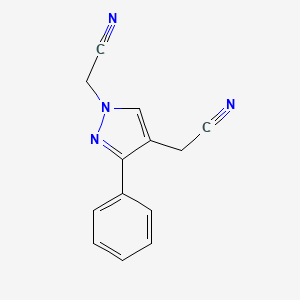
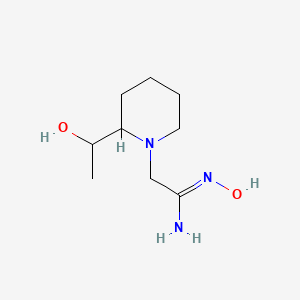
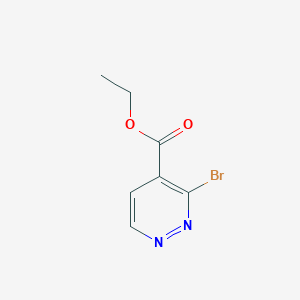




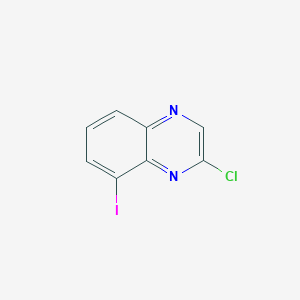
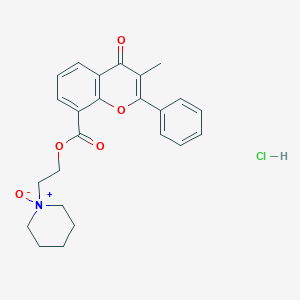
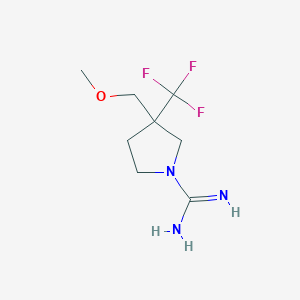
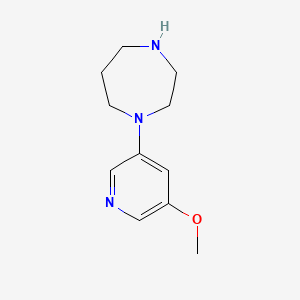

![1-isopropyl-6-methyl-1H-imidazo[1,2-b]pyrazole](/img/structure/B15291513.png)
